molecular formula C14H13ClN2 B11539539 2-(3-Chloromethyl-2,4,6-trimethyl-benzylidene)-malononitrile

2-(3-Chloromethyl-2,4,6-trimethyl-benzylidene)-malononitrile

Cat. No.: B11539539
M. Wt: 244.72 g/mol
InChI Key: JCHYTVMSSGVPDE-UHFFFAOYSA-N
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Description

2-{[3-(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}PROPANEDINITRILE is an organic compound with a complex structure It is characterized by the presence of a chloromethyl group and trimethylphenyl group attached to a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}PROPANEDINITRILE typically involves the reaction of 3-(chloromethyl)-2,4,6-trimethylbenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group reacts with the active methylene group of malononitrile to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}PROPANEDINITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}PROPANEDINITRILE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[3-(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}PROPANEDINITRILE involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The nitrile groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile
  • 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid

Uniqueness

2-{[3-(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}PROPANEDINITRILE is unique due to the presence of both chloromethyl and trimethylphenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

2-[[3-(chloromethyl)-2,4,6-trimethylphenyl]methylidene]propanedinitrile

InChI

InChI=1S/C14H13ClN2/c1-9-4-10(2)14(6-15)11(3)13(9)5-12(7-16)8-17/h4-5H,6H2,1-3H3

InChI Key

JCHYTVMSSGVPDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CCl)C)C=C(C#N)C#N)C

Origin of Product

United States

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